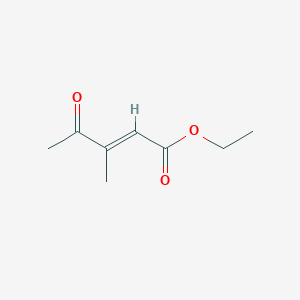

![molecular formula C4H7N7O4S B1276390 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate CAS No. 65591-11-9](/img/structure/B1276390.png)

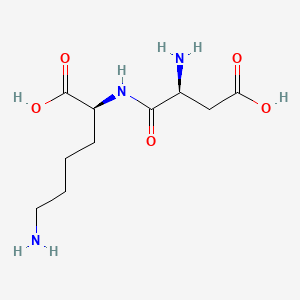

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate

Overview

Description

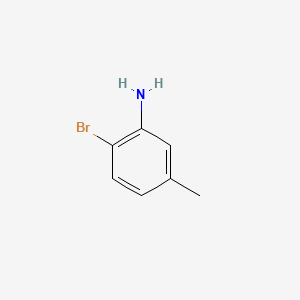

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate is a triazolopyrimidine that is [1,2,3]triazolo [4,5-d]pyrimidine bearing an amino substituent at position 7 . It belongs to the class of triazolopyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Synthesis and Chemical Properties

1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have been synthesized and studied for their novel ring systems and chemical properties. For example, a study by Mozafari et al. (2016) involved the synthesis of several derivatives and investigated their properties using Density Functional Theory (DFT) to understand the regioselectivity of the ring closure, demonstrating the compound's potential in organic chemistry research (Mozafari, S., Shiri, A., Bakavoli, M., Akbarzadeh, M., Saadat, K., & Etemadi, Y., 2016).

Energetic Material Applications

In the field of materials science, specifically in developing energetic materials, 1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have shown promise. Zhang et al. (2021) synthesized a novel energetic compound using this derivative, demonstrating its higher decomposition temperature compared to TNT and predicting its potential as a high-energy insensitivity material (Zhang, G., Xiong, H., Yang, P., Lei, C., Hu, W., Cheng, G., & Yang, H., 2021).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 1H-1,2,3-Triazolo[4,5-d]pyrimidine have been utilized in creating novel structures. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization, forming complex 2D and 3D networks through hydrogen bonding, indicating their significance in the development of new supramolecular architectures (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А., 2004).

Safety And Hazards

properties

IUPAC Name |

sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQDKQQCJXLDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070334 | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

CAS RN |

65591-11-9 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65591-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065591119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

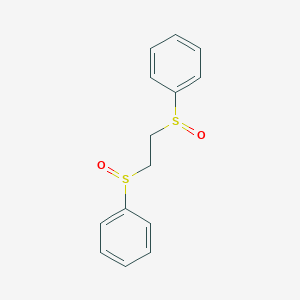

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)